1-methyl-3-[(E)-2-nitroethenyl]benzene
Description
1-Methyl-3-[(E)-2-nitroethenyl]benzene is an aromatic compound characterized by a benzene ring substituted with a methyl group at position 1 and an (E)-configured 2-nitroethenyl group at position 3. The (E)-stereochemistry places the nitro group trans to the benzene ring, influencing its electronic properties and reactivity. This compound is of interest in organic synthesis due to the nitro group’s electron-withdrawing nature, which can direct electrophilic substitution reactions and participate in cycloadditions or polymerizations.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-methyl-3-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C9H9NO2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3/b6-5+ |
InChI Key |
YYYVODQGPSIUNS-AATRIKPKSA-N |
SMILES |
CC1=CC(=CC=C1)C=C[N+](=O)[O-] |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Methyl-2-[(E)-2-nitroethenyl]benzene (CAS 34222-71-4)
- Structure : The nitroethenyl group is at position 2 instead of 3.
- Molecular Weight: 163.18 g/mol (C₉H₉NO₂).
- Key Differences : The ortho-substitution may sterically hinder reactions compared to the meta-substituted analog. Steric effects could reduce reactivity in electrophilic substitutions or cycloadditions .
1-Methyl-4-[(E)-2-nitroethenyl]benzene
- Structure : Nitroethenyl group at position 4.
Substituent Variants
2-Nitroethenylbenzene (CAS 5153-67-3)
- Structure : Lacks a methyl group.
- Molecular Weight: 149.15 g/mol (C₈H₇NO₂).
- The nitro group’s electron-withdrawing effect is more pronounced without methyl’s electron-donating contribution .
1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene (CAS 14064-58-5)
- Structure : Methoxy group at position 1 and 4-nitrophenyl ethenyl at position 3.
- Properties : XLogP3 = 4 (indicative of higher lipophilicity than the methyl analog). The methoxy group’s electron-donating nature may counteract the nitro group’s electron-withdrawing effects, altering reaction pathways .
Physicochemical and Reactivity Profiles
Electronic Effects
- Nitro Group : Strong electron-withdrawing effect directs electrophilic attacks to specific ring positions. For 1-methyl-3-[(E)-2-nitroethenyl]benzene, meta-directing effects may dominate.
- Methyl vs. Methoxy : Methyl is weakly electron-donating, while methoxy (as in CAS 14064-58-5) is strongly electron-donating. This difference impacts solubility and reactivity in polar solvents .
Stereochemical Considerations
- The (E)-configuration ensures the nitro group is trans to the benzene ring, minimizing steric clashes.
Data Table: Comparative Analysis of Key Compounds
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